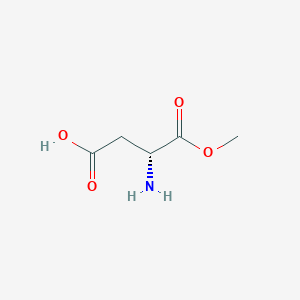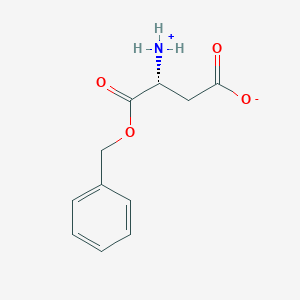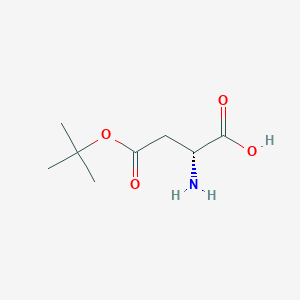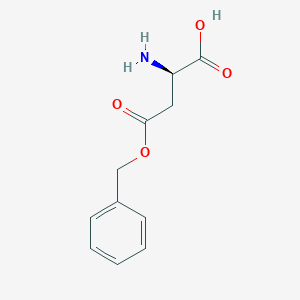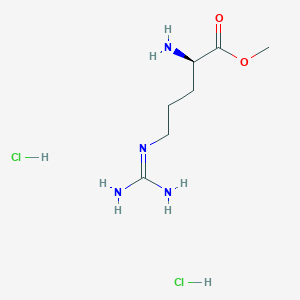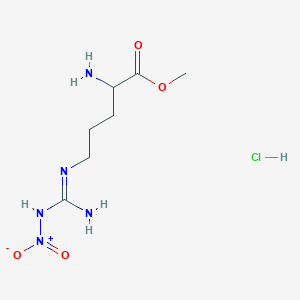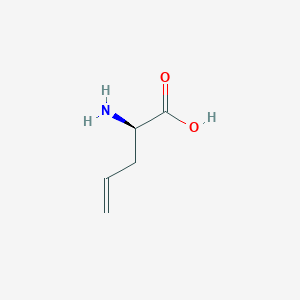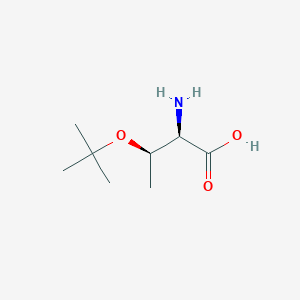
L-アスパラギン酸α-(β-ナフチルアミド)
概要
説明
Aspartic acid beta-naphthylamide is a compound with the empirical formula C14H14N2O3 . It is also known by other synonyms such as L-Asp-βNA and H-Asp-bNA .
Molecular Structure Analysis
The molecular structure of Aspartic acid beta-naphthylamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The SMILES string representation of the molecule isNC@@H=O)C(=O)Nc1ccc2ccccc2c1 . Physical And Chemical Properties Analysis
Aspartic acid beta-naphthylamide is a white powder with a molecular weight of 258.27 . It is recommended to be stored at temperatures around -20°C .科学的研究の応用
プロテアーゼ阻害と酵素研究
L-アスパラギン酸α-(β-ナフチルアミド)は、アミノペプチダーゼの基質アナログとして研究されてきました。特に、オスのラットの前立腺後葉に見られるアミノペプチダーゼAの基質として機能します。この酵素は、カルシウムイオンの存在下で、α-L-グルタミル-β-ナフチルアミド(GluNA)とα-L-アスパルチル-β-ナフチルアミド(AspNA)を加水分解します。 この化合物の酵素活性を理解することは、プロテアーゼの機能と調節に関する知識に貢献します .
金属ナノ粒子の合成
L-アスパラギン酸のような生体分子は、金属ナノ粒子の合成において、還元剤とキャップ剤の両方として作用することができます。研究者は、L-アスパラギン酸を使用して銀ナノ粒子(AgNPs)を製造してきました。これらのAgNPsは、抗菌性など、独自のバイオアプリケーションを示しています。 L-アスパラギン酸と金属イオンの相互作用は、ナノ粒子のグリーン合成方法に関する洞察を提供します .
炭酸カルシウム骨格の形成
後生動物において、炭酸カルシウム骨格の構築は、タンパク質性の細胞外マトリックスによって厳密に制御されています。L-アスパラギン酸α-(β-ナフチルアミド)とは直接関係ありませんが、マトリックス形成におけるアミノ酸の役割を理解することは、生物鉱化プロセスに対する理解を深めます。 これらの洞察は、古生物学、材料科学、組織工学などの分野に貢献します .
Safety and Hazards
将来の方向性
While specific future directions for Aspartic acid beta-naphthylamide are not mentioned in the search results, there is a growing interest in the study of aspartic acid, a component of the compound. This includes its industrial utility, global markets, production and manufacturing, optimization, challenges, and future outlook .
作用機序
Target of Action
L-Aspartic acid alpha-(beta-naphthylamide), also known as Aspartic acid beta-naphthylamide or (S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, primarily targets Aminopeptidase A (AP-A) . AP-A is an enzyme that plays a crucial role in the hydrolysis of alpha-L-glutamyl-beta-naphthylamide (GluNA) and alpha-L-aspartyl-beta-naphthylamide (AspNA) .
Mode of Action
The compound interacts with its target, AP-A, by undergoing hydrolysis . This process is activated by alkaline earth metals and results in the breakdown of GluNA and AspNA .
Biochemical Pathways
The compound is metabolized to oxaloacetate in the liver . This metabolite is then converted to aspartate and glutamate , which are both important for brain functions .
Pharmacokinetics
It is known that the compound is metabolized in the liver to oxaloacetate, which is then converted to aspartate and glutamate . These metabolites play crucial roles in various biochemical pathways in the brain .
Result of Action
The hydrolysis of GluNA and AspNA by L-Aspartic acid alpha-(beta-naphthylamide) leads to the production of aspartate and glutamate . These amino acids are essential for brain function .
Action Environment
The action of L-Aspartic acid alpha-(beta-naphthylamide) is influenced by the presence of alkaline earth metals, which activate the hydrolysis process . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored at a temperature of -20°C .
生化学分析
Biochemical Properties
Aspartic acid beta-naphthylamide plays a significant role in biochemical reactions, particularly as a substrate for aminopeptidase enzymes. Aminopeptidase A, for instance, hydrolyzes aspartic acid beta-naphthylamide in the presence of calcium ions . This interaction is crucial for studying enzyme activity and understanding the role of aminopeptidases in various biological processes. The compound’s interaction with aminopeptidase A highlights its importance in the hydrolysis of peptide bonds, which is essential for protein metabolism and regulation .
Cellular Effects
Aspartic acid beta-naphthylamide influences various cellular processes, particularly those involving amino acid metabolism. In cells, it can affect the activity of enzymes involved in the hydrolysis of peptide bonds, thereby impacting protein turnover and amino acid availability . This compound’s role in enzyme activity can also influence cell signaling pathways, gene expression, and cellular metabolism, as the hydrolysis of peptide bonds is a critical step in these processes .
Molecular Mechanism
The molecular mechanism of aspartic acid beta-naphthylamide involves its interaction with aminopeptidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis . This interaction leads to the cleavage of the peptide bond, releasing the naphthylamine moiety and aspartic acid. This process is essential for understanding the enzyme’s specificity and activity, as well as the regulation of protein metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aspartic acid beta-naphthylamide can change over time due to its stability and degradation. The compound is generally stable at low temperatures, but its activity can decrease over time if not stored properly . Long-term studies have shown that the hydrolysis activity of aminopeptidase A on aspartic acid beta-naphthylamide remains consistent, provided the compound is stored under optimal conditions . Any degradation of the compound can lead to a decrease in enzyme activity and affect the results of biochemical assays .
Dosage Effects in Animal Models
In animal models, the effects of aspartic acid beta-naphthylamide vary with different dosages. At low doses, the compound effectively serves as a substrate for aminopeptidase enzymes, facilitating the study of enzyme activity and protein metabolism . At high doses, there may be toxic or adverse effects, including potential disruptions in amino acid metabolism and enzyme inhibition . These effects highlight the importance of dosage optimization in experimental settings to avoid any negative impacts on the animal models .
Metabolic Pathways
Aspartic acid beta-naphthylamide is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidase A, which hydrolyzes the compound to release aspartic acid and naphthylamine . This hydrolysis is a crucial step in the metabolic pathway, as it regulates the availability of aspartic acid for other biochemical processes, including protein synthesis and neurotransmission .
Transport and Distribution
Within cells and tissues, aspartic acid beta-naphthylamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where aminopeptidase enzymes are active, ensuring efficient hydrolysis and subsequent biochemical reactions . The transport and distribution of the compound are essential for maintaining its activity and function in various cellular processes .
Subcellular Localization
Aspartic acid beta-naphthylamide is localized in subcellular compartments where aminopeptidase enzymes are present . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, such as lysosomes and the endoplasmic reticulum . The subcellular localization of the compound is crucial for its activity, as it ensures that the hydrolysis of peptide bonds occurs in the appropriate cellular context .
特性
IUPAC Name |
(3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMVHTZHFWHHIU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
635-91-6 | |
| Record name | (3S)-3-Amino-4-(2-naphthalenylamino)-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)

